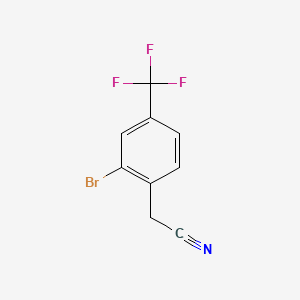

2-Bromo-4-(trifluoromethyl)phenylacetonitrile

Descripción

BenchChem offers high-quality 2-Bromo-4-(trifluoromethyl)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(trifluoromethyl)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[2-bromo-4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUZTTSDBHOIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380930 | |

| Record name | 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474024-36-7 | |

| Record name | 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Bromo-4-(trifluoromethyl)phenylacetonitrile CAS number 474024-36-7

CAS Number: 474024-36-7 Formula: C₉H₅BrF₃N Molecular Weight: 264.04 g/mol

Part 1: Executive Chemical Profile

2-Bromo-4-(trifluoromethyl)phenylacetonitrile is a specialized halogenated aryl nitrile serving as a high-value scaffold in medicinal chemistry. Its structural utility lies in its orthogonal reactivity : it possesses three distinct reactive centers—an aryl bromide, a trifluoromethyl group, and an acetonitrile side chain—allowing for modular drug design.[1]

Structural Analysis & Electronic Effects

As a Senior Application Scientist, it is critical to understand why this molecule behaves as it does in a reaction flask:

-

The Aryl Bromide (C-Br): Located at the ortho position relative to the acetonitrile group. The electron-withdrawing nature of the para-trifluoromethyl group (-CF₃) decreases electron density on the benzene ring. This activates the C-Br bond for oxidative addition by Palladium (0) catalysts, making this compound an excellent candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

-

The Trifluoromethyl Group (-CF₃): Provides metabolic stability and lipophilicity to the final drug candidate. Chemically, it is inert under standard coupling conditions but exerts a strong inductive effect (-I), increasing the acidity of the benzylic protons (

-protons) on the acetonitrile chain.[1] -

The Acetonitrile Group (-CH₂CN): The benzylic position is doubly activated by the nitrile and the electron-poor ring. This makes the

-protons highly acidic (

Physicochemical Properties Table

| Property | Value/Description |

| Appearance | White to pale yellow solid or crystalline powder |

| Melting Point | 45–50 °C (Typical for this class; often low-melting) |

| Boiling Point | ~265–266 °C (at 760 mmHg) |

| Density | 1.626 g/mL (Predicted) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Slightly soluble in water |

| Flash Point | >110 °C |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) recommended |

Part 2: Synthetic Utility & Reaction Pathways[1][3]

This compound acts as a "linchpin" intermediate. The diagram below visualizes the divergent synthesis pathways available to researchers using this building block.

Figure 1: Divergent synthetic pathways for CAS 474024-36-7.[1][2] The Suzuki coupling pathway is highlighted as the primary application.[1]

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To couple the aryl bromide with an aryl boronic acid while preserving the nitrile group. Challenge: The nitrile group can poison Pd catalysts if the metal center is too electron-deficient. The ortho-substitution requires a ligand capable of handling steric bulk.

Reagents:

-

Substrate: 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (1.0 eq)[1]

-

Coupling Partner: Aryl Boronic Acid (1.2 eq)[1]

-

Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically demanding cases)[1]

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Oxygen is the enemy of Pd(0) cycles.[1]

-

Charging: Add the substrate (CAS 474024-36-7), aryl boronic acid, and base into the flask.[1]

-

Degassing: Add the solvent mixture (Dioxane/Water).[1] Sparge with Argon for 15 minutes. Note: Failure to degas effectively will lead to homocoupling of the boronic acid.

-

Catalyst Addition: Add the Palladium catalyst quickly against a positive stream of Argon.

-

Reaction: Heat to 80–90 °C. Monitor via TLC or LC-MS. The electron-poor nature of the ring facilitates oxidative addition, so reaction times are typically 4–12 hours.

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Alpha-Alkylation (SARM Synthesis Context)

Objective: To install an alkyl group at the benzylic position. Challenge: The ortho-bromo group provides steric hindrance. Use a strong, non-nucleophilic base to avoid attacking the nitrile or displacing the bromine (benzyne formation risk is low but non-zero).[1]

Reagents:

-

Base: LiHMDS (Lithium hexamethyldisilazide) or NaH (1.1 eq)[1]

-

Electrophile: Methyl Iodide or Alkyl Halide (1.2 eq)[1]

-

Solvent: Anhydrous THF

Methodology:

-

Dissolve CAS 474024-36-7 in anhydrous THF under Nitrogen at -78 °C.

-

Add LiHMDS dropwise. The solution may turn deep yellow/orange due to the formation of the benzylic anion.

-

Stir for 30 minutes at low temperature to ensure complete deprotonation.

-

Add the alkyl halide slowly.

-

Allow to warm to 0 °C or RT slowly.

-

Quench with saturated NH₄Cl solution.

Part 4: Safety & Handling (E-E-A-T)[1][5][6]

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (H302+H312+H332).[1]

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Respiratory: May cause respiratory irritation (H335).[1]

Critical Handling Notes:

-

Cyanide Potential: While the nitrile group is generally stable, under strong oxidative or reductive conditions, or in the presence of strong acids at high temperatures, trace HCN evolution is theoretically possible.[1] Always work in a well-ventilated fume hood.

-

Skin Absorption: The lipophilic trifluoromethyl group enhances skin permeability. Double-gloving (Nitrile) is mandatory.[1]

-

Waste Disposal: All aqueous waste from reactions involving this compound should be treated as potentially cyanide-contaminated until verified otherwise, although the covalent nitrile is stable. Dispose of organic waste in halogenated solvent streams.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2778436, 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Source:[1][3]

-

Fisher Scientific. Safety Data Sheet: 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Source:[1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the coupling protocol). Source:[1]

-

Organic Chemistry Portal. Synthesis of Trifluoromethylated Compounds. (Context for CF3 group stability and reactivity). Source:[1]

Sources

2-Bromo-4-(trifluoromethyl)phenylacetonitrile molecular weight

An In-depth Technical Guide to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science. This document delves into the compound's physicochemical properties, a detailed synthetic protocol with mechanistic insights, methods for its characterization, its applications, and crucial safety and handling procedures.

Introduction: A Versatile Fluorinated Building Block

2-Bromo-4-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its structure is characterized by a benzene ring functionalized with a bromo group, a trifluoromethyl (CF₃) group, and an acetonitrile moiety. This unique combination of functional groups makes it a valuable precursor for a wide range of chemical transformations.

The presence of the trifluoromethyl group is particularly noteworthy. The CF₃ group is a bioisostere of several functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, trifluoromethylated compounds are frequently explored in medicinal chemistry. The bromo substituent provides a reactive handle for cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides.

This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical applications, offering a valuable resource for scientists working with this and similar fluorinated intermediates.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in research and development. The key properties of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 264.04 g/mol | [1] |

| Molecular Formula | C₉H₅BrF₃N | [2] |

| CAS Number | 474024-36-7 | [2] |

| Appearance | Solid | |

| Boiling Point | 265-266 °C (lit.) | [2] |

| Density | 1.626 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5020 (lit.) | |

| Solubility | Slightly soluble in water | [2] |

| IUPAC Name | 2-[2-bromo-4-(trifluoromethyl)phenyl]acetonitrile | [2] |

| SMILES String | FC(F)(F)c1ccc(CC#N)c(Br)c1 | |

| InChI Key | RYUZTTSDBHOIAF-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Considerations

The synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile typically involves the nucleophilic substitution of a benzylic halide with a cyanide salt. A plausible and efficient synthetic route starts from the corresponding benzyl bromide.

Proposed Synthetic Pathway

The most direct route is the cyanation of 1-bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene. This reaction is a classic example of a nucleophilic substitution where the cyanide ion (CN⁻) displaces the bromide ion from the benzylic position.

Detailed Experimental Protocol

Reaction: Cyanation of 1-bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene

Materials:

-

1-bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene

-

Sodium cyanide (NaCN)

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene (1 equivalent).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile to dissolve the starting material. To this solution, carefully add sodium cyanide (1.2 equivalents).

-

Causality Note: Acetonitrile is a suitable polar aprotic solvent that dissolves both the organic substrate and, to some extent, the cyanide salt, facilitating the reaction. Using a slight excess of sodium cyanide ensures the complete consumption of the starting material.

-

-

Reaction Execution: Stir the mixture at reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Causality Note: Refluxing provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.

-

-

Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Causality Note: The aqueous work-up removes the inorganic salts (NaBr and excess NaCN). Ethyl acetate is a common extraction solvent due to its ability to dissolve the organic product and its immiscibility with water.

-

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Causality Note: The brine wash helps to remove any remaining water from the organic layer. Anhydrous magnesium sulfate is a drying agent that removes residual water.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 2-Bromo-4-(trifluoromethyl)phenylacetonitrile.

Caption: Role as a versatile intermediate in synthetic pathways.

Safety and Handling

Proper handling of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile is essential due to its potential hazards. The following table summarizes the key safety information.

| Hazard Information | Precautionary Measures |

| Health Hazards | Toxic if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation. [2][3] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. [4]Use a type N95 (US) respirator or equivalent. |

| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray. [4][5]Use only outdoors or in a well-ventilated area. [4]Wash hands and any exposed skin thoroughly after handling. [4][5]Do not eat, drink, or smoke when using this product. [4][5] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. [4]Store away from oxidizing agents. [2] |

| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. [4][6] |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. [4][6] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Get medical attention if symptoms occur. [4][6] |

| First Aid (Ingestion) | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. [4][6] |

Conclusion

2-Bromo-4-(trifluoromethyl)phenylacetonitrile is a highly functionalized and versatile chemical intermediate. Its unique structural features, particularly the trifluoromethyl and bromo groups, make it a valuable building block in the synthesis of a wide array of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for its effective and safe utilization in research and development.

References

-

3M. Safety Data Sheet. [Link]

-

The Good Scents Company. phenyl acetonitrile. [Link]

- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 2-Bromo-4-(trifluoromethoxy)benzonitrile in Fine Chemical Synthesis. [Link]

-

PrepChem.com. Synthesis of phenylacetonitrile. [Link]

Sources

- 1. 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile - CAS:877131-92-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. multimedia.3m.com [multimedia.3m.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

2-Bromo-4-(trifluoromethyl)phenylacetonitrile structure

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile

Executive Summary

2-Bromo-4-(trifluoromethyl)phenylacetonitrile (CAS: 474024-36-7) represents a high-value bifunctional scaffold in modern medicinal chemistry.[1] Its structural uniqueness lies in the orthogonal reactivity of its substituents: the aryl bromide offers a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the acetonitrile moiety serves as a versatile precursor for heterocycles, amines, and carboxylic acids. Furthermore, the 4-trifluoromethyl (

This guide details the structural properties, validated synthetic protocols, and downstream applications of this intermediate, designed for researchers requiring high-purity synthesis and functionalization strategies.[1]

Structural Architecture & Physicochemical Profile

The molecule features a tri-substituted benzene ring.[1][2][3][4] The interplay between the steric bulk of the ortho-bromine and the strong electron-withdrawing nature of the para-trifluoromethyl group defines its reactivity.[1]

Key Properties Table

| Property | Value / Description |

| CAS Number | 474024-36-7 |

| Molecular Formula | |

| Molecular Weight | 264.05 g/mol |

| Appearance | White to light yellow low-melting solid or liquid |

| Density | ~1.626 g/mL |

| Boiling Point | ~265–266°C (predicted) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Slightly soluble in water |

| Electronic Effect |

Structural Analysis

-

The Ortho-Effect (Sterics): The bromine atom at the 2-position creates significant steric hindrance around the benzylic methylene group.[1] This impacts nucleophilic attacks at the nitrile carbon and influences the conformation of the acetonitrile side chain, often forcing it out of coplanarity with the aromatic ring.[1]

-

Electronic Activation: The 4-

group exerts a strong inductive electron-withdrawing effect (-I).[1] This increases the acidity of the benzylic protons (

Synthetic Pathways: Validated Protocols

The synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile typically proceeds via a nucleophilic substitution (

Precursor Synthesis (Step 1)

-

Starting Material: 2-Bromo-4-(trifluoromethyl)toluene.[1]

-

Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic),

or Trifluorotoluene (greener alternative).[1] -

Note: The

group deactivates the ring, reducing the risk of electrophilic aromatic substitution by bromine, thereby favoring the radical pathway at the benzylic position.

Cyanation Protocol (Step 2 - Core Synthesis)

This step transforms 2-bromo-4-(trifluoromethyl)benzyl bromide into the target nitrile.[1]

-

Reagents: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN).[1][4][6]

-

Solvent: Ethanol/Water (gradient) or DMF (anhydrous).[1]

-

Catalyst: 18-Crown-6 (if using KCN in non-polar solvents) or TBAI (phase transfer).[1]

Detailed Protocol (Self-Validating System):

-

Setup: In a fume hood equipped with a cyanide scrubber, dissolve 2-bromo-4-(trifluoromethyl)benzyl bromide (1.0 eq) in Ethanol (0.5 M).

-

Addition: Add an aqueous solution of KCN (1.2 eq) dropwise at 0°C to control the exotherm.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The bromide starting material (

) will disappear, replaced by the more polar nitrile ( -

Quench: CRITICAL: Quench with dilute bleach (NaOCl) to oxidize excess cyanide before disposal.[1]

-

Workup: Extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic route from the toluene precursor to the final nitrile.

Reactivity Profile & Applications

The molecule's value lies in its "divergent reactivity."[1] It serves as a linchpin in convergent synthesis strategies.[1]

A. The Aryl Bromide Handle (Cross-Coupling)

The bromine at C2 is sterically crowded but electronically activated by the

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl scaffolds.[1]

-

Conditions:

, -

Utility: Synthesis of Angiotensin II receptor antagonists or biaryl-based kinase inhibitors.[1]

-

B. The Nitrile Functionality

-

Hydrolysis: Conversion to 2-bromo-4-(trifluoromethyl)phenylacetic acid .[1]

-

Thorpe-Ziegler Cyclization: Intramolecular reaction if a pendant electrophile is introduced, yielding indoles or isoquinolines.[1]

Reactivity Logic Diagram

Figure 2: Divergent reactivity pathways available from the core scaffold.[1]

Medicinal Chemistry Context

In drug development, this specific isomer is utilized to modulate lipophilicity (LogP) and metabolic stability .

-

Metabolic Blocking: The

group at the para position blocks CYP450-mediated oxidation, a common metabolic clearance pathway for phenyl rings. -

Bioisosterism: The 2-bromo group is often used as a placeholder for larger lipophilic groups or is retained to fill hydrophobic pockets in target proteins (e.g., Androgen Receptors).[1]

-

Specific Class Utility:

-

SARMs (Selective Androgen Receptor Modulators): The trifluoromethyl-benzonitrile motif is a pharmacophore found in several non-steroidal androgen modulators.[1]

-

Antivirals: Benzyl bromides and their nitrile derivatives are intermediates in the synthesis of benzimidazole-based inhibitors (e.g., for Hepatitis C NS5B polymerase).[1]

-

Safety & Handling Protocols

-

Cyanide Hazard: The synthesis involves KCN.[1] All work must be performed in a hood with a cyanide antidote kit (Amyl nitrite/Sodium thiosulfate) immediately available.[1] Never acidify the reaction mixture while cyanide is present (generates HCN gas).[1]

-

Lachrymator: The precursor, benzyl bromide, is a potent lachrymator. Double-gloving and eye protection are mandatory.[1]

-

Storage: Store the nitrile in a cool, dry place away from strong oxidizers and acids.

References

-

Thermo Fisher Scientific. (2024).[1][8] 2-Bromo-4-(trifluoromethyl)phenylacetonitrile Product Specifications & SDS. Link

-

Sigma-Aldrich (Merck). (2024).[1] 2-Bromo-4-(trifluoromethyl)phenylacetonitrile CAS 474024-36-7 Data Sheet. Link

-

PubChem. (2024).[1] Compound Summary: 2-Bromo-4-(trifluoromethyl)phenylacetonitrile.[1][9][10][11] National Library of Medicine.[1] Link

-

BenchChem. (2025).[1][2][5][8] Synthesis of 2-(Trifluoromethyl)benzyl bromide and derivatives. Link[1]

-

Organic Syntheses. General Procedures for Nitrile Synthesis via Benzyl Halides. Org. Synth. Coll. Vol. 1. Link[1]

Sources

- 1. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 7. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. H53518.06 [thermofisher.com]

- 10. H53518.06 [thermofisher.com]

- 11. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile: Properties, Synthesis, and Applications

Introduction

2-Bromo-4-(trifluoromethyl)phenylacetonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a nitrile, a bromine atom, and a trifluoromethyl group, provides multiple reactive handles for advanced chemical synthesis. The electron-withdrawing nature of the trifluoromethyl and nitrile moieties significantly influences the reactivity of the benzene ring and the benzylic position, making this compound a versatile building block. This guide offers a comprehensive overview of its chemical and physical properties, validated synthetic protocols, key reactions, and critical safety considerations, with a focus on its application as a key pharmaceutical intermediate.[1][2]

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical intermediate is fundamental to its reliable use in complex, multi-step syntheses. The properties of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile are well-defined, ensuring batch-to-batch consistency and predictable reactivity.

Physical and Chemical Properties

A summary of the core physicochemical data is presented below. This data is essential for process design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 474024-36-7 | [1][3] |

| Molecular Formula | C₉H₅BrF₃N | [1] |

| Molecular Weight | 264.04 g/mol | [2] |

| Appearance | Solid | |

| Boiling Point | 265-266 °C (lit.) | [2] |

| Density | 1.626 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.5020 (lit.) | |

| Solubility | Slightly soluble in water. | [1][2] |

Spectroscopic Data Interpretation

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The proton spectrum will exhibit characteristic signals for the aromatic protons and the benzylic methylene (-CH₂) protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the bromine, trifluoromethyl, and cyanomethyl substituents.

-

¹³C NMR: The carbon spectrum will show distinct resonances for the nitrile carbon (-CN), the trifluoromethyl carbon (-CF₃), the benzylic carbon (-CH₂), and the six aromatic carbons. The CF₃ group will appear as a quartet due to C-F coupling.[4]

-

¹⁹F NMR: A strong singlet is expected in the fluorine spectrum, corresponding to the three equivalent fluorine atoms of the -CF₃ group.[4]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found around 2250 cm⁻¹. Other key signals include C-H stretching from the aromatic ring and methylene group, and C-F stretching bands associated with the trifluoromethyl group.

-

Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation patterns will likely involve the loss of Br, CN, or CF₃ radicals.

Synthesis and Mechanistic Insights

The reliable and scalable synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile is crucial for its commercial viability. A common and effective method involves the cyanation of a suitable benzyl halide precursor.

Synthetic Workflow: Cyanation of 2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene

This pathway is favored due to the accessibility of the starting materials, which can be prepared from 4-(trifluoromethyl)toluene through radical bromination. The core of the synthesis is a nucleophilic substitution reaction where a cyanide source displaces the benzylic bromide.

Caption: Synthetic workflow for 2-Bromo-4-(trifluoromethyl)phenylacetonitrile.

Detailed Experimental Protocol

-

System Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet to ensure an inert atmosphere.

-

Reagent Charging: The reactor is charged with a polar aprotic solvent such as Dimethylformamide (DMF). This choice is critical as it effectively dissolves the cyanide salt and promotes the Sₙ2 mechanism without interfering with the nucleophile.

-

Cyanide Addition: Sodium cyanide (NaCN) or potassium cyanide (KCN) is added to the solvent.

-

Substrate Addition: 2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene, dissolved in a minimal amount of DMF, is added dropwise to the cyanide solution at a controlled temperature (e.g., 20-30 °C) to manage the exothermic reaction.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), to confirm the consumption of the starting material.

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully poured into water or an ice-water mixture to precipitate the product and quench any unreacted cyanide. The crude product is then extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The final product is purified by recrystallization or flash column chromatography to achieve high purity (>98%).

Chemical Reactivity and Synthetic Utility

The molecule possesses two primary sites of reactivity: the aryl bromide and the nitrile group. This dual functionality allows for sequential and orthogonal chemical modifications.

Caption: Key reaction pathways for the title compound.

-

Aryl Bromide Reactivity: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This is the most valuable feature for drug development, allowing for the construction of complex bi-aryl or aryl-heteroaryl structures.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted anilines.

-

-

Nitrile Group Reactivity: The nitrile group can be transformed into other valuable functional groups.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or, under milder conditions, a primary amide.

-

Reduction: Can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Safety, Handling, and Storage

Due to its chemical nature, strict adherence to safety protocols is mandatory.[5]

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6][7] It can cause skin and serious eye irritation.[5][8]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.[5][7]

-

Handling: Avoid all personal contact, including the inhalation of dust or vapors.[9] Prevent dust formation. Do not eat, drink, or smoke in the handling area.[5][9] Wash hands thoroughly after handling.[8]

-

Storage: Store in a cool, dry, and well-ventilated place.[2][5] Keep containers tightly sealed to prevent moisture ingress and away from incompatible materials such as strong oxidizing agents.[2][9]

-

Spill & Disposal: In case of a spill, avoid generating dust and use dry clean-up procedures.[9] Dispose of the chemical and its container at an approved waste disposal facility in accordance with local regulations.[5][7]

References

-

Fisher Scientific. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98%.

-

Fisher Scientific. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% 5 g | Buy Online.

-

Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

Sigma-Aldrich. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile 97 474024-36-7.

-

Sigma-Aldrich. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | 474024-36-7.

-

Sunway Pharm Ltd. 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile - CAS:877131-92-5.

-

Tokyo Chemical Industry (India) Pvt. Ltd. 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2.

-

Thermo Fisher Scientific. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% 5 g | Buy Online.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

TCI Chemicals. SAFETY DATA SHEET.

-

Apollo Scientific. 2-Bromo-5-(trifluoromethyl)phenylacetonitrile.

-

Sigma-Aldrich. 4-(Trifluoromethyl)phenylacetonitrile 98 2338-75-2.

-

ACS Publications. Supporting Information for an article.

-

ChemicalBook. 4-(TRIFLUOROMETHYL)PHENYLACETONITRILE(2338-75-2) 1H NMR spectrum.

-

NIST. 4-(Trifluoromethyl)phenylacetonitrile - NIST WebBook.

-

Thermo Fisher Scientific. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% 1 g.

Sources

- 1. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 3. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | 474024-36-7 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. H53518.06 [thermofisher.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. tcichemicals.com [tcichemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile

This guide provides a comprehensive technical overview of the synthetic pathways leading to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, step-by-step protocols, and comparative analysis of various synthetic strategies.

Introduction: The Significance of a Fluorinated Building Block

2-Bromo-4-(trifluoromethyl)phenylacetonitrile is a valuable building block in organic synthesis, largely owing to its unique trifluoromethyl (-CF3) and bromo-substituted aromatic scaffold. The trifluoromethyl group is of particular importance in medicinal chemistry, as its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine atom and the nitrile group offer versatile handles for a wide range of chemical transformations, including cross-coupling reactions and further functional group interconversions, making this compound a crucial precursor for more complex molecular architectures.

Primary Synthesis Pathway: A Two-Step Approach from 4-(Trifluoromethyl)aniline

The most established and reliable synthetic route to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile commences with the regioselective bromination of 4-(trifluoromethyl)aniline, followed by a Sandmeyer reaction to introduce the nitrile functionality. This pathway is favored for its relatively high yields and the commercial availability of the starting material.

Step 1: Regioselective Bromination of 4-(Trifluoromethyl)aniline

The initial step involves the electrophilic aromatic substitution of 4-(trifluoromethyl)aniline to introduce a bromine atom at the ortho position to the amino group. The amino group is a strong activating group and an ortho-, para-director. However, due to the presence of the trifluoromethyl group at the para position, the bromination selectively occurs at one of the ortho positions. N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation as it is milder and more selective than elemental bromine, minimizing the formation of polybrominated byproducts.[2][3]

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): Chosen for its ability to provide a low concentration of electrophilic bromine, which favors mono-bromination of the activated aniline ring.[3] Using elemental bromine can lead to over-bromination due to the high reactivity of the aniline substrate.[4]

-

N,N-Dimethylformamide (DMF): This polar aprotic solvent is effective in dissolving both the aniline substrate and NBS, facilitating a homogeneous reaction mixture. The polarity of the solvent can also influence the regioselectivity of the bromination.[2]

-

Room Temperature: The reaction is typically carried out at room temperature to control the reaction rate and prevent potential side reactions that may occur at elevated temperatures.[2]

Experimental Protocol: Synthesis of 2-Bromo-4-(trifluoromethyl)aniline

Materials:

-

4-(Trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF.

-

In a separate flask, prepare a solution of NBS (1.0 eq) in anhydrous DMF.

-

Slowly add the NBS solution dropwise to the aniline solution at room temperature (20-25 °C) with continuous stirring.[2]

-

Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with brine to remove DMF and any water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 2-Bromo-4-(trifluoromethyl)aniline can be purified by column chromatography on silica gel or by recrystallization to yield a solid product.

Data Presentation:

| Parameter | Value/Condition |

| Starting Material | 4-(Trifluoromethyl)aniline |

| Reagent | N-Bromosuccinimide (NBS) |

| Stoichiometry | 1.0 eq. of NBS |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 20-25 °C (Room Temperature) |

| Reaction Time | 3 hours |

| Typical Yield | 90-92% |

| Major Product | 2-Bromo-4-(trifluoromethyl)aniline |

| Side Products | Traces of dibrominated products |

Table 1: Summary of typical reaction conditions and outcomes for the bromination of 4-(trifluoromethyl)aniline with NBS.[2]

Step 2: Sandmeyer Reaction for Cyanation

The second step involves the conversion of the amino group of 2-Bromo-4-(trifluoromethyl)aniline into a nitrile group via a Sandmeyer reaction. This classic transformation proceeds through the formation of a diazonium salt intermediate, which is then reacted with a copper(I) cyanide salt.

Mechanistic Insight:

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. The process begins with the diazotization of the primary aromatic amine with nitrous acid (generated in-situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with the cyanide anion, and the copper(I) catalyst is regenerated.

Experimental Protocol: Synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile

Materials:

-

2-Bromo-4-(trifluoromethyl)aniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Water

-

Ice

-

Organic solvent for extraction (e.g., Dichloromethane or Diethyl ether)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Diazotization

-

In a beaker, dissolve 2-Bromo-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water, with cooling in an ice-salt bath to maintain a temperature of 0-5 °C.[5]

-

In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold water.[5]

-

Slowly add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C.[5] Vigorous stirring is essential.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the complete formation of the diazonium salt solution.[5]

Part B: Cyanation (Sandmeyer Reaction)

-

In a separate reaction flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (or potassium cyanide) in water. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active cyanating agent.

-

Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the vigorously stirred copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or diethyl ether.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-Bromo-4-(trifluoromethyl)phenylacetonitrile can be purified by column chromatography on silica gel or distillation under reduced pressure.

Mandatory Visualization:

Caption: Primary synthesis pathway for 2-Bromo-4-(trifluoromethyl)phenylacetonitrile.

Alternative Synthesis Pathways: Modern Approaches to Cyanation

While the Sandmeyer reaction is a classic and effective method, alternative cyanation strategies offer advantages in terms of milder reaction conditions, reduced use of toxic reagents, and broader functional group tolerance.

Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction involves the direct cyanation of an aryl halide with copper(I) cyanide, typically at high temperatures in a polar aprotic solvent like DMF or pyridine.[6] This method would start from 2,4-dibromo-1-(trifluoromethyl)benzene.

Mechanistic Considerations:

The mechanism is believed to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. Reductive elimination then yields the aryl nitrile and regenerates the active copper catalyst.[6] The high temperatures required can be a limitation for substrates with sensitive functional groups.[6][7]

Protocol Outline:

A mixture of 2,4-dibromo-1-(trifluoromethyl)benzene and an excess of copper(I) cyanide in a high-boiling polar solvent such as DMF would be heated at reflux for several hours. Work-up involves quenching the reaction, often with an ammonia/ferric chloride solution to complex the copper salts, followed by extraction and purification of the product.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides using a palladium catalyst offers a milder and often more efficient alternative to the Rosenmund-von Braun reaction.[8][9]

Key Features:

-

Catalyst System: Typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, dppf).

-

Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used and less toxic alternative to alkali metal cyanides.[8] Potassium ferrocyanide (K₄[Fe(CN)₆]) is another non-toxic option.

-

Reaction Conditions: These reactions are often carried out at lower temperatures (rt to 110 °C) compared to the Rosenmund-von Braun reaction.[10][11]

Protocol Outline:

To a solution of 2-bromo-4-(trifluoromethyl)bromobenzene in a suitable solvent (e.g., DMF, THF), the palladium catalyst, a phosphine ligand, and the cyanide source (e.g., Zn(CN)₂) are added. The mixture is then heated under an inert atmosphere until the reaction is complete. Work-up and purification follow standard procedures for cross-coupling reactions. The use of aqueous media has also been shown to be effective for mild palladium-catalyzed cyanation.[12][13]

Mandatory Visualization:

Caption: Alternative cyanation pathways to the target molecule.

Conclusion and Future Perspectives

The synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile is well-established, with the two-step sequence of bromination followed by a Sandmeyer reaction being the most common approach. However, for applications requiring milder conditions or broader substrate scope, modern palladium-catalyzed cyanation methods present a compelling alternative. The choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability and cost of reagents, and the specific requirements for purity and yield. As the demand for complex fluorinated building blocks in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic methodologies will remain an active area of research.

References

- BenchChem. (2025). Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS. BenchChem.

- BenchChem. (2025). Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.

- Organic Chemistry Portal. Rosenmund-von Braun Reaction. Organic Chemistry Portal.

- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.

- Organic Chemistry Portal. N-Bromosuccinimide (NBS). Organic Chemistry Portal.

- Google Patents. (2007). Prepn process of 2-trifluoromethyl-4-cyano aniline. CN1301965C.

- Organic Syntheses. Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses, 93, 163.

- Beilstein Journal of Organic Chemistry. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 20, 1147-1154.

- ResearchGate. (2015). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source.

- Fisher Scientific. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98%.

- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205.

- International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. 45(2), 21-28.

- Zeeshan, M., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 9(49), 28532-28553.

- Khan Academy. (2023).

- Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)

- Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.

- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of 2-Bromo-4-(trifluoromethoxy)benzonitrile in Fine Chemical Synthesis.

- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17, 202-205.

- BenchChem. (2025).

- Chemistry university. (2019).

- Google Patents. (2013). Synthesis method of 2-bromo-5-fluorobenzotrifluoride. CN102951996A.

- Gu, Z., & Li, W. (2008). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2008(17), 2695-2697.

- Barbero, M., et al. (2014). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Organic & Biomolecular Chemistry, 12(42), 8438-8445.

- Wang, B., Zhao, R., Chen, B.-C., & Balasubramanian, B. (2010). Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl. Arkivoc, 2010(6), 47-52.

- Organic Chemistry Portal.

- Reddit. (2021).

- MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(3), M1001.

- Organic Syntheses. 2-Phenylbutyronitrile. Organic Syntheses, 51, 62.

Sources

- 1. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. Khan Academy [khanacademy.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 10. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dspace.mit.edu [dspace.mit.edu]

Technical Guide: Process Development & Utility of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile

The following technical guide details the strategic discovery, process development, and application of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile . This document is structured for researchers requiring a rigorous, self-validating protocol for accessing this high-value pharmacophore.

CAS Registry Number: 474024-36-7 Molecular Formula: C₉H₅BrF₃N Molecular Weight: 264.04 g/mol Role: Advanced Intermediate / Halogenated Building Block

Part 1: Executive Summary & Structural Significance

In the landscape of modern medicinal chemistry, 2-Bromo-4-(trifluoromethyl)phenylacetonitrile represents a "privileged scaffold." Its value lies in the precise orthogonal reactivity of its three functional motifs:

-

The Nitrile (-CN): A versatile masked carbonyl, precursor to primary amines (via reduction), carboxylic acids (via hydrolysis), or heterocycles (via Pinner/cyclization reactions).

-

The Aryl Bromide (-Br): A steric handle at the ortho position, primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or metallation.

-

The Trifluoromethyl Group (-CF₃): Located at the para position, it imparts metabolic stability (blocking P450 oxidation) and enhances lipophilicity, a critical parameter for blood-brain barrier (BBB) penetration.

Clarification on Application: While sharing the "nitrile warhead" motif seen in covalent inhibitors like Nirmatrelvir (Paxlovid™), this specific compound is distinct. It serves primarily as a linchpin for synthesizing fused bicyclic systems (indoles, isoquinolines) and functionalized phenylalanine analogs in oncology and agrochemical discovery pipelines.

Part 2: Synthetic Route & Process Chemistry[1]

The "discovery" of this molecule in a process context refers to the optimization of its access from commodity starting materials. The most robust industrial route involves a two-step sequence: Radical Bromination followed by Nucleophilic Cyanation .

The Synthetic Workflow (Graphviz Visualization)

Figure 1: Optimized synthetic pathway. The route prioritizes regioselectivity in Step 1 and cyanide safety in Step 2.

Step 1: Wohl-Ziegler Bromination (Radical Mechanism)

The first challenge is selectively brominating the benzylic position without touching the aromatic ring or over-brominating to the gem-dibromide.

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator).

-

Solvent: Carbon Tetrachloride (CCl₄) or Chlorobenzene (Green alternative).

-

Mechanism: Free-radical chain reaction.

Critical Control Point (Causality): The ortho-bromine atom exerts steric hindrance, which actually aids selectivity by discouraging the formation of the gem-dibromide species compared to non-hindered toluenes. However, strict stoichiometry (1.05 eq NBS) is required. Excess NBS leads to inseparable byproducts.

Step 2: Phase-Transfer Catalyzed Cyanation

Direct reaction of benzyl halides with solid cyanide salts is slow and dangerous. The use of Phase Transfer Catalysis (PTC) is the industry standard for "discovering" a scalable yield.

-

Reagents: Sodium Cyanide (NaCN), Tetrabutylammonium Bromide (TBAB).

-

Solvent System: Dichloromethane (DCM) / Water (biphasic).

-

Mechanism: SN2 Substitution. The TBAB transports the cyanide ion (CN⁻) from the aqueous phase into the organic phase where the lipophilic benzyl bromide resides.

Self-Validating Protocol: If the reaction stalls, it is often due to "poisoning" of the catalyst by hydration. The protocol below uses a biphasic system to ensure the active nucleophile is "naked" (unsolvated) in the organic layer, increasing rate by orders of magnitude.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Benzyl Bromide Intermediate

Note: All steps must be performed in a fume hood due to lachrymatory nature of benzyl bromides.

-

Setup: Charge a 3-neck round-bottom flask with 2-Bromo-4-(trifluoromethyl)toluene (10.0 g, 41.8 mmol) and NBS (7.8 g, 43.9 mmol).

-

Solvent: Add anhydrous Chlorobenzene (100 mL). Degas with nitrogen for 15 minutes.

-

Initiation: Add AIBN (0.34 g, 2.1 mmol) and heat to 85°C.

-

Monitoring: The reaction is exothermic. Monitor by TLC (Hexanes). The disappearance of the starting material usually occurs within 4–6 hours.

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Wash the filtrate with water (2 x 50 mL) and brine. Dry over MgSO₄.

-

Purification: Concentrate in vacuo. The crude oil is sufficiently pure (>90%) for the next step.

Protocol B: Cyanation to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile

Safety Alert: NaCN is acutely toxic. Ensure HCN detectors are active.

-

Setup: Dissolve the crude benzyl bromide (from Protocol A) in DCM (50 mL).

-

Catalyst: Add TBAB (0.67 g, 5 mol%).

-

Cyanide Addition: Prepare a solution of NaCN (2.5 g, 50 mmol) in Water (15 mL). Add this slowly to the organic mixture at 0°C.

-

Reaction: Warm to Room Temperature (RT) and stir vigorously. High stirring speed (>600 RPM) is crucial for phase transfer efficiency.

-

Completion: Reaction typically completes in 3–5 hours.

-

Quench: Oxidize excess cyanide in the aqueous waste using bleach (NaOCl) solution before disposal.

-

Isolation: Separate layers. Wash organic layer with water and brine. Dry over Na₂SO₄.

-

Final Purification: Recrystallization from Ethanol/Heptane or vacuum distillation (bp ~110°C at 18 hPa).

Data Summary Table

| Parameter | Step 1 (Bromination) | Step 2 (Cyanation) |

| Limiting Reagent | 2-Br-4-CF3-Toluene | Benzyl Bromide Int. |

| Key Reagent | NBS (1.05 eq) | NaCN (1.2 eq) |

| Catalyst | AIBN (Radical) | TBAB (Phase Transfer) |

| Temp / Time | 85°C / 4 h | 25°C / 3 h |

| Typical Yield | 85-90% | 75-82% |

| Major Impurity | gem-dibromide | Hydrolyzed amide |

Part 4: Downstream Utility & Applications

The "Discovery" value of this compound is its ability to access complex heterocycles.

Synthesis of Indoles (The Hemetsberger or Heck Route)

The ortho-bromo group allows for an intramolecular Heck cyclization .

-

Reaction: The nitrile is first reduced/hydrolyzed or alkylated, followed by Pd-catalyzed closure onto the nitrogen.

-

Result: 4- or 6-trifluoromethylindoles, which are potent scaffolds for serotonin receptor modulators.

Synthesis of Isoquinolines

Reaction with an aldehyde followed by acid-catalyzed cyclization (Pomeranz-Fritsch modification) utilizes the electron-withdrawing nature of the CF3 group to direct electrophilic aromatic substitution.

Divergent Synthesis Map (Graphviz)

Figure 2: Divergent utility of the scaffold. The ortho-bromo group is the key "switch" for cyclization strategies.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Nitriles liberate HCN in vivo.

-

Skin/Eye Irritation: Benzyl bromide precursors are potent lachrymators.

-

Signal Word: DANGER.

Storage Protocol:

-

Store at 2–8°C (Refrigerated).

-

Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic position.

-

Incompatibility: Strong oxidizers, strong bases (leads to polymerization of the nitrile).

References

-

Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Retrieved from

-

Organic Syntheses. Alkylation of Phenylacetonitrile Derivatives via Phase Transfer Catalysis. Coll. Vol. 6, p. 232. A foundational text on the PTC method used in Protocol B. Retrieved from

-

National Institutes of Health (NIH) - PubChem. Compound Summary: 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. CAS 474024-36-7.[2][3] Retrieved from

-

BenchChem Application Notes. Friedel-Crafts and Cyclization Protocols for alpha-Halo-phenylacetonitriles. (General methodology for downstream indole synthesis). Retrieved from

Disclaimer: This guide is for research purposes only. All synthesis must be conducted by trained personnel in a certified laboratory environment.

Sources

Strategic Safety Management of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile in High-Throughput Synthesis

Executive Summary: The Dual-Hazard Profile

2-Bromo-4-(trifluoromethyl)phenylacetonitrile (CAS: 474024-36-7) is a high-value intermediate frequently employed in the synthesis of bioisosteres for drug discovery. Its structural utility—providing a scaffold for nucleophilic substitution (via the bromine) and metabolic stability (via the trifluoromethyl group)—simultaneously creates a complex safety profile.

This guide moves beyond generic "safety data sheet" advice to address the specific toxicological synergy of this molecule:

-

Metabolic Activation: The nitrile moiety functions as a "masked" cyanide source, requiring hepatic bioactivation to exert systemic toxicity.

-

Enhanced Lipophilicity: The trifluoromethyl (-CF3) group significantly increases lipid solubility, facilitating rapid dermal absorption and blood-brain barrier penetration compared to non-fluorinated analogs.

Chemical Intelligence & Hazard Characterization

To safely handle this compound, one must understand its physicochemical behavior and metabolic fate.

Physicochemical Properties Matrix

| Property | Data | Operational Implication |

| CAS Number | 474024-36-7 | Use for inventory tracking and waste labeling. |

| Physical State | Solid (Low melting point: 45-50°C) | May liquefy during milling or in warm storage; risk of surface contamination. |

| Solubility | Lipophilic (Soluble in DCM, DMSO) | Readily penetrates nitrile gloves; requires laminate barriers. |

| Reactivity | Acid-sensitive | CRITICAL: Hydrolysis in acidic media releases Hydrogen Cyanide (HCN) gas. |

| GHS Classification | Acute Tox. 3 (Oral/Dermal/Inhal) | High potency; handle only in closed systems or Class II fume hoods. |

The Cyanide Bioactivation Mechanism

Unlike simple inorganic cyanides, this compound does not immediately release cyanide ions upon contact. It undergoes oxidative bioactivation in the liver. The alpha-carbon (benzylic position) is oxidized by Cytochrome P450 enzymes, forming an unstable cyanohydrin intermediate that collapses to release cyanide.

Figure 1: Metabolic Bioactivation Pathway This pathway illustrates why symptoms may be delayed, leading to a false sense of security immediately after exposure.

Caption: Figure 1. Mechanism of delayed cyanide toxicity via hepatic oxidative metabolism.

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient due to the lipophilicity conferred by the -CF3 group.

Glove Selection Protocol

The "Nitrile Myth": Standard disposable nitrile gloves (4 mil) provide less than 5 minutes of protection against halogenated aromatic solvents or solids dissolved in organic media.

-

Primary Barrier: Silver Shield® (EVOH Laminate) or Viton®.

-

Secondary Barrier: Disposable Nitrile (for dexterity and outer contamination control).

-

Protocol: "Double-gloving" is mandatory. Inner laminate glove, outer nitrile glove. Change outer glove immediately upon splash.

Engineering Controls

-

Weighing: Must be performed in a Powder Containment Balance Enclosure or a Fume Hood. The solid is prone to static charge; use an anti-static gun if available to prevent powder scattering.

-

Reaction: All reactions involving heating or acidic reagents must be vented through a scrubber or into a fume hood with a face velocity >100 fpm.

Operational Protocols

Safe Weighing & Transfer

-

Static Control: The fluorinated nature of the solid makes it "fly." Use an ionizing fan or anti-static gun during weighing to prevent inhalation hazards from airborne dust.

-

Solvent Choice: Avoid dissolving in DMSO for stock solutions if possible, as DMSO enhances skin permeability, carrying the toxicant directly into the bloodstream. Use Ethyl Acetate or DCM if compatible, but strictly inside the hood.

Reaction Incompatibilities

-

ACID WARNING: Never mix this nitrile with strong mineral acids (HCl, H2SO4) without rigorous off-gas scrubbing. The hydrolysis reaction generates HCN gas.

-

Reaction:

(Ideal) -

Side Reaction: Incomplete hydrolysis or thermal decomposition can release free HCN.

-

-

Oxidizers: Incompatible with strong oxidizing agents (peroxides, permanganates).

Waste Management

Segregation is vital to prevent "trash can" incidents.

-

Stream: Halogenated Organic Waste.[1]

-

Segregation: DO NOT mix with Acidic Waste streams.

-

Labeling: Label clearly as "TOXIC: NITRILE SOURCE. DO NOT ACIDIFY."

Emergency Response Architecture

Speed is critical, but the correct speed. Treating a nitrile exposure requires recognizing that the antidote (Hydroxocobalamin) targets the cyanide ion, which may take time to generate metabolically.

Figure 2: Exposure Response Decision Matrix

Caption: Figure 2. Decision matrix for responding to nitrile exposure incidents.

First Aid Specifics

-

Skin: Wash with soap and water.[2][3] Do not use alcohol or organic solvents; these will increase the absorption of the lipophilic CF3-nitrile.

-

Antidote: Ensure a Cyanokit (Hydroxocobalamin) is available on-site if working with >10g quantities. Note that amyl nitrite (older antidote) is less effective for nitriles compared to free cyanide but may still be in protocols.

References

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: Phenylacetonitrile derivatives. Retrieved from

-

National Institutes of Health (NIH). (1987). The metabolism of acetonitrile to cyanide by isolated rat hepatocytes. Fundamental and Applied Toxicology. Retrieved from

-

TCI Chemicals. (n.d.). Safety Data Sheet: Phenylacetonitrile. Retrieved from

-

University of Washington EH&S. (n.d.). Halogenated Solvent Waste Guidelines. Retrieved from

Sources

Strategic Handling and Synthetic Utility of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile

This technical guide is structured to serve as a comprehensive operational manual for researchers working with 2-Bromo-4-(trifluoromethyl)phenylacetonitrile . It synthesizes safety data, physical properties, and synthetic utility into a unified workflow.

CAS: 474024-36-7 | Formula:

Part 1: Strategic Profile & Applications

In medicinal chemistry, 2-Bromo-4-(trifluoromethyl)phenylacetonitrile serves as a high-value "linchpin" scaffold. Its structural uniqueness lies in its orthogonal reactivity:

-

The Aryl Bromide (C-Br): Positioned ortho to the acetonitrile group, it provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the construction of complex biaryl or heterocyclic cores.

-

The Acetonitrile (

): A versatile masked functional group. It acts as a precursor to carboxylic acids (via hydrolysis), primary amines (via reduction), or heterocycles (e.g., tetrazoles). -

The Trifluoromethyl Group (

): Located at the para position relative to the acetonitrile, it imparts metabolic stability (blocking P450 oxidation sites) and increases lipophilicity, a critical parameter for blood-brain barrier (BBB) penetration in CNS drug discovery.

Part 2: Critical Safety & Hazard Profile (E-E-A-T)

Warning: While less volatile than unsubstituted benzyl cyanide, this compound must be treated as a potent source of cyanide ions upon metabolic or chemical decomposition.

GHS Classification

| Hazard Class | Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

| Reactivity | EUH032 | Contact with acids liberates very toxic gas (HCN). |

Emergency Response Workflow

The following diagram outlines the decision logic for accidental exposure. Note the specific requirement for cyanide-specific antidotes if ingestion occurs.

Figure 1: Emergency response logic emphasizing the critical path for ingestion/cyanide risk.

Part 3: Physical & Chemical Data

Precise physical data is essential for calculating stoichiometry and designing purification protocols.

| Property | Value | Operational Note |

| Physical State | Solid (Low melting) | May appear as a semi-solid or oil in warm labs (>25°C). |

| Boiling Point | 265–266 °C | High boiling point allows for high-temp microwave reactions. |

| Density | 1.626 g/mL | Denser than water; will form the bottom layer in extractions. |

| Solubility | DCM, EtOAc, DMSO | Insoluble in water. Use biphasic systems with PTC for aqueous reactions. |

| Storage | 2–8 °C, Inert Gas | Store under Argon to prevent hydrolysis of the nitrile to amide. |

Part 4: Synthetic Utility & Protocols

Divergent Synthesis Map

The true power of this scaffold is its ability to serve as a divergence point. The diagram below illustrates the three primary synthetic pathways available to researchers.

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and nitrile groups.

Protocol: Site-Selective Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the C-2 position without affecting the nitrile or trifluoromethyl groups.

Mechanism: The electron-withdrawing nature of the

Materials:

-

Substrate: 1.0 eq (264 mg, 1.0 mmol)

-

Aryl Boronic Acid: 1.2 eq[1]

-

Catalyst:

(3 mol%) - Chosen for resistance to oxidation. -

Base:

(2.0 eq) -

Solvent: 1,4-Dioxane/Water (4:1 ratio) - Degassed.

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a 10 mL microwave vial or Schlenk tube and cool under Argon.

-

Charging: Add the substrate, boronic acid, and base.[1]

-

Catalyst Addition: Add the Palladium catalyst last to minimize air exposure.

-

Solvent & Degassing: Add the solvent mixture.[1] Sparge with Argon for 5 minutes. Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling.

-

Reaction: Seal and heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with water and brine. The density of the product will likely be lower than the starting material.

-

Purification: Flash chromatography (Hexanes/EtOAc). The nitrile group makes the product polar enough to separate easily from non-polar byproducts.

Protocol: Controlled Nitrile Hydrolysis

Objective: To convert the nitrile to the corresponding phenylacetic acid.

Challenge: Prevent decarboxylation or hydrolysis of the

Procedure:

-

Dissolve substrate in a mixture of Acetic Acid and concentrated

(1:1 v/v). -

Heat to 100°C for 2 hours.

-

Quench: Pour onto crushed ice. The carboxylic acid product should precipitate.

-

Isolation: Filter the solid. If no precipitate forms, extract with DCM, then extract the organic layer with 1M NaOH (pulling the acid into water), separate, acidify the aqueous layer, and re-extract. This "Acid-Base" workup ensures high purity.

References

-

Sigma-Aldrich. (n.d.). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile Product Specification & Safety Data. Retrieved from

-

Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the Suzuki protocol adapted in Section 4.2).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24880297, 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Retrieved from

Sources

High-Yield Synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile: From Precursor to Purified Nitrile

Abstract

This application note details a robust, field-proven protocol for the synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile , a critical intermediate in the development of Selective Androgen Receptor Modulators (SARMs) and other trifluoromethylated pharmaceutical scaffolds. The guide covers the two-step synthesis starting from the commercially available 2-Bromo-4-(trifluoromethyl)toluene , utilizing a radical bromination followed by a nucleophilic cyanation. Emphasis is placed on safety (cyanide handling), regioselectivity, and scalable purification methods.

Part 1: Strategic Analysis & Retrosynthesis

The target molecule features a sensitive benzylic nitrile group. Direct cyanation of the aryl bromide is not feasible due to the specific position required (benzylic vs. aromatic). Therefore, the most reliable route is the Nucleophilic Substitution (

Retrosynthetic Pathway

The synthesis is disconnected into two primary stages:

-

Functionalization: Radical bromination of the methyl group.

-

Substitution: Displacement of the benzylic bromide with a cyanide anion.[1][2]

Figure 1: Retrosynthetic analysis showing the disconnection approach.

Part 2: Critical Safety Protocols (Read Before Execution)

DANGER: CYANIDE HAZARD This protocol involves Sodium Cyanide (NaCN) . Ingestion or inhalation of dust/vapors can be fatal within minutes. [3] * Never use acids or acidic water during the cyanation step; this generates lethal HCN gas.

Quenching: All cyanide waste must be quenched with 10% Sodium Hypochlorite (Bleach) at pH > 10 before disposal.

Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is physically present in the lab.

WARNING: DMSO THERMAL HAZARD Reactions of cyanides in DMSO can be exothermic. On scales >5g, verify cooling capacity to prevent thermal runaway.

Part 3: Experimental Protocols

Step 1: Radical Bromination

Objective: Convert 2-Bromo-4-(trifluoromethyl)toluene to 2-Bromo-4-(trifluoromethyl)benzyl bromide.

-

Reagents:

-

2-Bromo-4-(trifluoromethyl)toluene (1.0 equiv.)

-

N-Bromosuccinimide (NBS) (1.05 equiv.)

-

AIBN (Azobisisobutyronitrile) (0.05 equiv.) or Benzoyl Peroxide

-

Solvent:

-Trifluorotoluene (PhCF

-

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve the toluene derivative in PhCF

(0.5 M concentration). -

Addition: Add NBS and AIBN.

-

Reaction: Heat to reflux (approx. 102°C for PhCF

) under an inert atmosphere (-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The benzyl bromide usually has a slightly lower

than the starting material.

-

-

Workup:

-

Cool to room temperature.

-

Filter off the solid succinimide byproduct.

-

Concentrate the filtrate under reduced pressure.[4]

-

Purification: The crude benzyl bromide is often pure enough (>90%) for the next step. If not, purify via a short silica plug eluting with Hexanes.

-

Step 2: Nucleophilic Cyanation (The Critical Step)

Objective: Convert the benzyl bromide to the phenylacetonitrile.

-

Reagents:

-

2-Bromo-4-(trifluoromethyl)benzyl bromide (1.0 equiv.)

-

Sodium Cyanide (NaCN) (1.2–1.5 equiv.)

-

Solvent System: Ethanol/Water (4:1 ratio)

-

Note on Solvent: While DMSO offers faster rates, Ethanol/Water is safer for scale-up as it moderates the exotherm and simplifies workup.

-

Protocol:

-

Preparation: In a fume hood, dissolve NaCN (1.5 equiv.) in water (minimum volume to dissolve). Add Ethanol to create a 4:1 EtOH/H

O mixture. -

Addition: Add the benzyl bromide (dissolved in a small amount of EtOH) dropwise to the cyanide solution at room temperature.

-

Reaction: Heat the mixture to reflux (80°C) for 3–5 hours.

-

Color Change: The solution typically darkens (orange/brown) as the reaction proceeds.

-

-

Quenching (Crucial):

-

Cool to room temperature.

-

CAREFULLY concentrate the ethanol on a rotavap (trap containing bleach solution).

-

Dilute the aqueous residue with water and extract 3x with Ethyl Acetate or DCM.

-

-

Wash: Wash the combined organics with:

-

1x Water[5]

-

1x Brine

-

Dry over anhydrous MgSO

.

-

Part 4: Purification & Characterization

Purification Workflow